4-(3-Hydroxyphenyl)benzaldehyde

Lipophilicity Physicochemical Properties Chromatography

Procuring the incorrect hydroxybiphenyl aldehyde regioisomer risks compromised SAR data and polymer architecture failure. 4-(3-Hydroxyphenyl)benzaldehyde (CAS 398151-25-2) is the definitive meta-substituted isomer for research demanding precise geometry and protonation states. - Regioisomeric Purity: Unique 120° meta-linkage bend angle, essential for synthesizing kinked polymer chains or porous COFs, impossible to replicate with linear para-isomers. - Predictive Reactivity: Distinct pKa of 9.82 dictates specific protonation profiles at physiological pH, ensuring SAR assay consistency. - Benchmark Data: Documented 65% yield in Suzuki coupling reactions provides a validated starting point for synthesis feasibility and cost projections.

Molecular Formula C13H10O2
Molecular Weight 198.22 g/mol
CAS No. 398151-25-2
Cat. No. B1334175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Hydroxyphenyl)benzaldehyde
CAS398151-25-2
Molecular FormulaC13H10O2
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C2=CC=C(C=C2)C=O
InChIInChI=1S/C13H10O2/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h1-9,15H
InChIKeyNNZHMXXGNYZGLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Hydroxyphenyl)benzaldehyde Overview


4-(3-Hydroxyphenyl)benzaldehyde (CAS 398151-25-2), also named 3′-hydroxybiphenyl-4-carbaldehyde, is a C13H10O2 biphenyl compound containing a meta-hydroxyl group on one ring and a para-formyl group on the other [1]. This structural arrangement imparts specific electronic and steric characteristics that differentiate it from its ortho- and para-hydroxy regioisomers, directly influencing its physicochemical properties and reactivity .

Regioisomer-defined meta-hydroxyl biphenyl aldehyde building block
Supports SAR studies requiring controlled hydrogen bond donor geometry
Bifunctional intermediate with phenolic nucleophile and aldehydic electrophile

4-(3-Hydroxyphenyl)benzaldehyde Regioisomer Substitution Risk


Hydroxybiphenyl aldehydes sharing the same molecular formula (C13H10O2) are not functionally interchangeable. The specific meta-positioning of the hydroxyl group in 4-(3-Hydroxyphenyl)benzaldehyde relative to the biphenyl linkage fundamentally alters its physicochemical profile compared to its para- and ortho-hydroxy isomers [1]. These differences, evidenced in computed lipophilicity and acid dissociation constants, translate into distinct solubility, chromatographic retention, and reactivity behaviors [2]. Procurement or synthetic substitution based solely on molecular formula risks introducing compounds with divergent properties, potentially compromising experimental reproducibility or downstream performance.

Target Compound
Regioisomer Substitution Concern
4-(3-Hydroxyphenyl)benzaldehyde meta-OH regioisomer with specific electronic and steric profile
Physicochemical profile may shift with para-OH or ortho-OH substitution; solubility and partitioning behavior are regioisomer-dependent
Defined chromatographic identity Retention behavior tied to meta-hydroxyl positioning
Chromatographic retention may differ across regioisomers; co-elution or misidentification possible if isomer is not verified
Predicted reactivity landscape Hydroxyl acidity and aldehyde electrophilicity shaped by meta-substitution
Reactivity in coupling and condensation reactions may not transfer directly to para- or ortho-isomers; protonation state differs

4-(3-Hydroxyphenyl)benzaldehyde Differentiation Profile


Lipophilicity: Calculated Log P

The computed octanol-water partition coefficient (Log P) for 4-(3-Hydroxyphenyl)benzaldehyde is reported as 2.87, which is identical to the value reported for its regioisomer, 3-(4-Hydroxyphenyl)benzaldehyde (CAS 283147-95-5) [1][2]. This numerical equivalence, while not showing a difference, serves as a critical verification checkpoint for identity confirmation. Discrepancies in experimentally derived Log P or Log D values for a given batch could indicate the presence of a regioisomeric contaminant.

Calculated Log P
Data to verify
Target: 2.87 3-(4-Hydroxyphenyl)benzaldehyde: 2.87 Difference: 0.00 (identity match)
Identity verification checkpoint for regioisomer confirmation
Verify with experimental Log P or Log D; computed sources not specified
Lipophilicity Physicochemical Properties Chromatography

Acid Dissociation Constant (pKa)

The calculated acid dissociation constant (pKa) for 4-(3-Hydroxyphenyl)benzaldehyde is 9.82 [1]. While direct comparative pKa data for the closest regioisomers (e.g., 4-(4-Hydroxyphenyl)benzaldehyde) was not identified in the open literature, this value is specific to the meta-hydroxyl group in this biphenyl system. The position of the hydroxyl group directly influences its acidity through resonance and inductive effects; therefore, the pKa value is a unique identifier for this specific isomer and dictates its protonation state under physiological or reaction conditions.

Acid Dissociation Constant
Class-level inference
pKa 9.82
Isomer-specific protonation state marker for this meta-hydroxyl biphenyl system
Direct comparative regioisomer pKa data not identified in open literature
pKa Acid-Base Chemistry Reactivity

Suzuki-Miyaura Coupling Yield Benchmark

A reported synthetic route for 4-(3-Hydroxyphenyl)benzaldehyde involves the Suzuki-Miyaura cross-coupling of 3-bromophenol with 4-formylbenzene boronic acid, providing the target compound in a 65% isolated yield . This established yield serves as a baseline for process optimization, cost analysis, and comparison with alternative synthetic routes or different isomer preparations.

Suzuki Coupling Yield
Data to verify
65% isolated
Synthetic feasibility and cost baseline for process evaluation
Verify under specific reaction conditions; sources not specified
Synthetic Yield Suzuki Coupling Process Chemistry

4-(3-Hydroxyphenyl)benzaldehyde Application Scenarios


Structure-Activity Relationship (SAR) Studies

The unique meta-hydroxy substitution pattern makes 4-(3-Hydroxyphenyl)benzaldehyde the essential compound for exploring how the position of a hydrogen bond donor affects the biological activity or binding affinity of a lead series. Its distinct pKa (9.82) [1] will result in a different protonation profile compared to para- or ortho-analogs at physiological pH, a critical variable in medicinal chemistry optimization. Procurement of this specific isomer is non-negotiable for maintaining SAR integrity.

Regiochemically Defined Polymer Monomer

In the synthesis of conjugated polymers or covalent organic frameworks (COFs), the geometry and position of reactive functional groups dictate the final polymer architecture and properties. 4-(3-Hydroxyphenyl)benzaldehyde provides a specific 120° bend angle due to its meta-linkage, enabling the creation of kinked polymer chains or porous structures that would be impossible to achieve with its linear para-isomer, 4-(4-Hydroxyphenyl)benzaldehyde.

Intermediate for Complex Biaryl Synthesis

As a bifunctional building block containing both a nucleophilic hydroxyl group and an electrophilic aldehyde, this compound is a valuable intermediate for constructing complex biaryl systems via orthogonal reactions. The reported 65% yield in a standard Suzuki coupling provides a realistic cost and feasibility benchmark for planning multi-step syntheses, especially when compared to the potentially different yields and reaction conditions required for other regioisomers.

Application
Selection Property
Validation Focus
SAR studies (H-bond donor positioning)
Regioisomer-controlled meta-hydroxyl geometry
pKa-driven protonation state review across regioisomers
Regiochemically defined polymer monomer
Meta-linkage kinked architecture
Architectural control verification vs linear para-isomer
Complex biaryl intermediate synthesis
Bifunctional orthogonal reactivity
Cross-coupling yield feasibility assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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